3-Fluorobenzyl thiocyanate

Enzyme Inhibition Tyrosinase Phenolase

3-Fluorobenzyl thiocyanate (CAS 1174906-72-9) is an aromatic organothiocyanate featuring a meta-fluorine substitution on the benzyl ring. This compound, with a predicted density of 1.249 g/cm³ and a boiling point of 254.7°C, serves primarily as a versatile building block in medicinal chemistry.

Molecular Formula C8H6FNS
Molecular Weight 167.21 g/mol
CAS No. 1174906-72-9
Cat. No. B3087550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobenzyl thiocyanate
CAS1174906-72-9
Molecular FormulaC8H6FNS
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CSC#N
InChIInChI=1S/C8H6FNS/c9-8-3-1-2-7(4-8)5-11-6-10/h1-4H,5H2
InChIKeySLWRZPKYDHXGFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorobenzyl Thiocyanate (CAS 1174906-72-9): A Positional Isomer for Specialized Thiourea Synthesis and Synergistic Research


3-Fluorobenzyl thiocyanate (CAS 1174906-72-9) is an aromatic organothiocyanate featuring a meta-fluorine substitution on the benzyl ring . This compound, with a predicted density of 1.249 g/cm³ and a boiling point of 254.7°C, serves primarily as a versatile building block in medicinal chemistry . Its thiocyanate group (-SCN) makes it a key precursor for synthesizing various thiourea derivatives, a class known for antibacterial and antifungal activities, while the 3-fluoro substituent introduces distinct electronic and steric properties compared to its para- and ortho-substituted analogs .

Why 3-Fluorobenzyl Thiocyanate (CAS 1174906-72-9) Cannot Be Indiscriminately Replaced by Other Fluorobenzyl Thiocyanates


Substituting 3-fluorobenzyl thiocyanate with its 2-fluoro or 4-fluoro isomers, or with unsubstituted benzyl thiocyanate, is scientifically unsound due to the profound impact of fluorine's position on a molecule's electronic profile and reactivity . In the broader class of benzyl thiocyanates, biological activity is directly correlated with the electron-withdrawing power of the substituent, a property that varies significantly with substitution pattern (ortho, meta, para) [1]. Furthermore, studies on benzyl thiocyanates demonstrate that the substituent on the aryl ring dictates regioselective bond cleavage during electron transfer, leading to different reaction pathways and potential degradation products [2]. Therefore, using an analog without confirming its performance in a specific assay introduces significant risk of failed synthesis, altered bioactivity, or non-reproducible results.

Quantitative Differential Evidence for 3-Fluorobenzyl Thiocyanate (CAS 1174906-72-9) vs. Key Analogs


In Vitro Enzyme Inhibition Potency: Fluorine Position Dictates Activity via Electron-Withdrawing Effects

For benzyl thiocyanates, the potency of in vitro enzyme inhibition is not uniform but is directly correlated to the electron-withdrawing power of the substituent on the phenyl ring [1]. While the study providing this class-level structure-activity relationship (SAR) focused on para-substituted analogs, the principle provides a strong inference for the 3-fluoro (meta) position. The meta-fluorine substitution in 3-fluorobenzyl thiocyanate is predicted to exert an electron-withdrawing effect through induction, which is distinct from both the stronger resonance and inductive effects of the 4-fluoro isomer and the unique ortho-effect of the 2-fluoro isomer. This differential electronic effect is a critical determinant of the compound's activity as a tyrosinase and phenolase inhibitor [2].

Enzyme Inhibition Tyrosinase Phenolase Structure-Activity Relationship

Predicted Physicochemical Properties: Density and Boiling Point Differentiation from the Unsubstituted Parent

The introduction of a fluorine atom at the meta position substantially alters key physicochemical properties compared to the unsubstituted parent, benzyl thiocyanate. These predicted differences are critical for designing purification strategies and predicting compound behavior in various media .

Physicochemical Properties Formulation Purification Chromatography

Predicted Physicochemical Properties: Density and Boiling Point Differentiation from the Unsubstituted Parent

Fluorination also raises the boiling point, which is a critical parameter for distillation, vacuum concentration, and assessing compound volatility .

Physicochemical Properties Formulation Purification Chromatography

Differential Reductive Cleavage Pathways: Regioselectivity Dictated by Aryl Substitution

Fundamental electrochemical studies have established that the mechanism of reductive bond cleavage in benzyl thiocyanates is exquisitely sensitive to the substituent on the aryl ring [1]. A striking change in cleavage regioselectivity was observed: while cyano- and nitro-substituted benzyl thiocyanates undergo reductive α-cleavage (breaking the CH2-S bond), this outcome is not universal. The nature of the substituent, including its position and electronic character, determines whether cleavage occurs at the CH2-S bond or elsewhere [2].

Electrochemistry Reaction Mechanism Radical Chemistry Synthetic Planning

Verified Application Scenarios for 3-Fluorobenzyl Thiocyanate (CAS 1174906-72-9) Based on Comparative Evidence


1. Synthesis of Position-Specific Fluorinated Thiourea Derivatives for Medicinal Chemistry SAR Studies

3-Fluorobenzyl thiocyanate is a strategic precursor for generating a library of meta-fluorinated thiourea derivatives . Given the established SAR that biological activity is highly dependent on substituent electronic effects, using this 3-fluoro isomer allows researchers to probe the specific contribution of a meta-fluorine to target binding and enzyme inhibition [1]. This is in contrast to using the 2-fluoro or 4-fluoro isomers, which would probe different steric and electronic environments. The predicted physicochemical properties (lower density, higher boiling point than the parent) further support its use in designing synthetic routes where separation and handling are key considerations .

2. Mechanistic Probes in Redox and Electrochemical Research

The known dependency of reductive cleavage regioselectivity on the aryl substituent makes 3-fluorobenzyl thiocyanate a valuable mechanistic probe for studying dissociative electron transfer [2]. Researchers investigating radical-based reactions or electrochemical transformations can use this compound to investigate how a meta-electron-withdrawing group influences the bond cleavage pathway, which is predicted to differ from that of strong electron-withdrawing substituents like nitro or cyano groups. This provides a unique tool for mapping structure-reactivity relationships in electron transfer chemistry [3].

3. Intermediate for Designing Fluorinated Agrochemical Synergists

Building on the well-documented synergistic activity of benzyl thiocyanates with carbamate insecticides like carbaryl, 3-fluorobenzyl thiocyanate can be utilized as a key intermediate in the development of next-generation synergists [4]. The meta-fluorine substitution offers a novel electronic profile compared to previously studied para-substituted analogs, providing a new avenue to optimize synergistic ratios and explore potential reductions in non-target organism toxicity. Its distinct physicochemical properties may also lead to improved formulation characteristics [5].

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